indolina

Indolines are a class of heterocyclic compounds characterized by the presence of an indole ring, which consists of a benzene ring fused to a pyrrole ring. These molecules are known for their diverse chemical and biological properties, making them of significant interest in both academic research and pharmaceutical applications.

Structurally, indolines can vary based on the substitution pattern on the indole ring. Common substituents include methyl groups, hydroxyl, amino, and carboxylic acid functionalities. Due to their structural flexibility, indolines exhibit a wide range of biological activities, including potential use as antiviral agents, anticancer drugs, and neuroprotective compounds.

Indolines are often synthesized through multistep organic reactions such as condensation, ring closure, and functional group manipulation. Their synthesis methods can be optimized for the desired substituents to tailor their properties for specific applications.

In summary, indolines represent a versatile class of heterocycles with promising potential in various fields, including medicinal chemistry, materials science, and natural product research.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

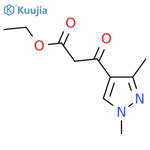

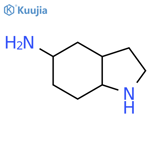

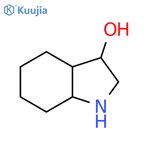

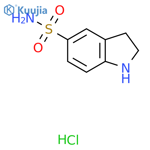

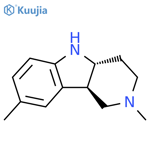

|

octahydro-1H-indol-5-amine | 1230136-19-2 | C8H16N2 |

|

octahydro-1H-indol-3-ol | 1544212-78-3 | C8H15NO |

|

2,3-dihydro-1H-indole-5-sulfonamide hydrochloride | 1193388-78-1 | C8H11ClN2O2S |

|

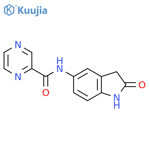

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide | 1207005-42-2 | C13H10N4O2 |

|

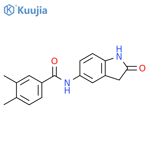

3,4-dimethyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide | 921838-79-1 | C17H16N2O2 |

|

2-chloro-N-(2,3-dihydro-1H-indol-5-yl)pyridine-4-carboxamide hydrochloride | 1645484-21-4 | C14H13Cl2N3O |

|

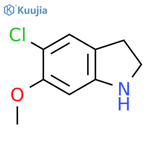

5-Chloro-6-methoxy-2,3-dihydro-1H-indole | 1551556-04-7 | C9H10ClNO |

|

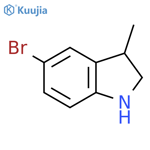

5-bromo-3-methyl-2,3-dihydro-1H-indole | 86626-42-8 | C9H10BrN |

|

(4aR,9bR)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido4,3-bindole | 929893-96-9 | C13H18N2 |

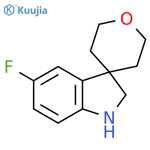

|

5-fluoro-1,2-dihydrospiroindole-3,4'-oxane | 1388025-08-8 | C12H14FNO |

Literatura relevante

-

Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

Proveedores recomendados

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados